molecular formula C7H7BrFNO B12851773 1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol

1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B12851773
M. Wt: 220.04 g/mol
InChI Key: ZQYWYNROVIVJQA-UHFFFAOYSA-N
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Description

1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol is a halogenated pyridine derivative featuring a hydroxyl group at the ethan-1-ol position. For instance, its ketone precursor, 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1016228-01-5), is documented as a biochemical reagent with a boiling point of 251.8°C, density of 1.619 g/cm³, and ≥97% purity . The alcohol derivative is likely synthesized via reduction of this ketone, a method analogous to the hydrogenation of 2-acetylpyridine to yield 1-(pyridin-2-yl)ethan-1-ol using catalysts like Ni(II) complexes .

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

1-(6-bromo-3-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H7BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-4,11H,1H3

InChI Key

ZQYWYNROVIVJQA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=N1)Br)F)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: The bromine and fluorine substituents in the target compound enhance its electron-withdrawing properties compared to non-halogenated analogs like 1-(pyridin-3-yl)ethan-1-ol. This increases the acidity of the hydroxyl group and influences reactivity in substitution or coupling reactions.

Spectroscopic and Physical Properties

NMR Data Comparison

Compound δ (CH₃) δ (OH) δ (Ar-H) Reference
1-(Pyridin-3-yl)ethan-1-ol 1.46 4.86 7.27–8.42
1-(Pyridin-2-yl)ethan-1-ol 1.52 4.90 7.35–8.50
1-(6-Bromopyridin-2-yl)ethanol Not reported Not reported Not reported

Inferences :

  • Fluorine and bromine substituents in the target compound are expected to deshield adjacent protons, shifting aromatic δ values upfield compared to non-halogenated analogs.

Biological Activity

1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol is a compound of significant interest due to its unique structural features and potential biological activities. The presence of halogen substituents, specifically bromine and fluorine, on the pyridine ring contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C7H8BrFNO, with a molecular weight of approximately 218.02 g/mol. Its structure features a pyridine ring substituted at specific positions with bromine and fluorine atoms, enhancing its potential for diverse biochemical interactions. The compound typically appears as a light brown solid with a boiling point around 251.8°C .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The halogen substituents significantly influence the compound's reactivity, allowing it to act as a probe in enzyme assays and potentially in drug discovery processes. Ongoing research is focused on elucidating the specific molecular targets and pathways influenced by this compound .

Biological Activity Overview

Research indicates that this compound exhibits notable activity against several biological targets, including:

  • Cyclin-dependent kinases (CDKs) : It has shown promise as a selective inhibitor of CDK8 and CDK19, which are implicated in colorectal cancer .
  • WNT signaling pathway : The compound demonstrates potent inhibition of WNT-dependent signaling, which is crucial in various cancers .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related compounds:

  • Inhibition of CDK8 :
    • A study reported that a related compound exhibited high affinity for CDK8 (IC50 = 7.2 nM) and effectively inhibited WNT signaling in human embryonic kidney cells .
    • This suggests that similar structural analogs may also exhibit comparable inhibitory effects.
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from sub-micromolar to low micromolar concentrations .
  • Pharmacokinetic Profiles :
    • Preliminary pharmacokinetic studies indicate moderate clearance rates in animal models, suggesting potential for effective systemic exposure in therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
1-(5-Bromo-3-fluoropyridin-2-yl)ethanoneC7H7BrFNODifferent position of bromineSimilar enzyme inhibition
1-(6-Chloro-3-pyridinyl)-1-ethanoneC7H7ClNOChlorine instead of bromineAltered reactivity
2-Acetyl-6-bromopyridineC7H6BrNAcetyl group alters chemical behaviorVaries with acetyl substitution
1-(5-Bromo-2-fluoropyridin-3-yl)ethanoneC7H7BrFNOContains both bromine and fluorineDifferent activity profile

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